3-Cyclopropoxy-4-formylbenzoic acid
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Overview
Description
3-Cyclopropoxy-4-formylbenzoic acid: is an organic compound with the molecular formula C11H10O4 and a molecular weight of 206.19 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a formyl group attached to a benzoic acid core. It is a derivative of benzoic acid and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-4-formylbenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-formylbenzoic acid with cyclopropyl alcohol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions and may require the use of a dehydrating agent to facilitate the formation of the cyclopropoxy group .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxy-4-formylbenzoic acid undergoes various chemical reactions, including:
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-Cyclopropoxy-4-carboxybenzoic acid.
Reduction: 3-Cyclopropoxy-4-hydroxymethylbenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Cyclopropoxy-4-formylbenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving formyl groups. It is also employed in the development of enzyme inhibitors and other bioactive molecules .
Medicine: Its unique structure allows for the exploration of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of novel catalysts and polymer additives .
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-formylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The cyclopropoxy group may enhance the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
4-Formylbenzoic acid: Similar structure but lacks the cyclopropoxy group.
3-Formylbenzoic acid: Similar structure but with the formyl group in a different position.
4-Carboxybenzaldehyde: Similar structure but with a carboxyl group instead of the cyclopropoxy group.
Uniqueness: 3-Cyclopropoxy-4-formylbenzoic acid is unique due to the presence of both the cyclopropoxy and formyl groups on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H10O4 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-formylbenzoic acid |
InChI |
InChI=1S/C11H10O4/c12-6-8-2-1-7(11(13)14)5-10(8)15-9-3-4-9/h1-2,5-6,9H,3-4H2,(H,13,14) |
InChI Key |
YEIATIPAVWXERX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)C(=O)O)C=O |
Origin of Product |
United States |
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